Tetramethylene distearate

Description

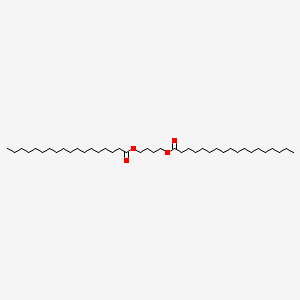

Tetramethylene distearate (hypothetical structure: C₃₈H₇₄O₄) is a diester derived from 1,4-butanediol (tetramethylene glycol) and stearic acid. These compounds share a common functional motif—a glycol backbone esterified with stearic acid—but differ in chain length and physicochemical behavior .

Properties

CAS No. |

33587-21-2 |

|---|---|

Molecular Formula |

C40H78O4 |

Molecular Weight |

623.0 g/mol |

IUPAC Name |

4-octadecanoyloxybutyl octadecanoate |

InChI |

InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39(41)43-37-33-34-38-44-40(42)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |

InChI Key |

SCSIKTWVGSGLCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylene distearate is synthesized through the esterification reaction between stearic acid and 1,4-butanediol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tetramethylene distearate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield stearic acid and 1,4-butanediol.

Oxidation: Under oxidative conditions, the ester bonds in this compound can be cleaved to form carboxylic acids and other oxidation products.

Reduction: Although less common, reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Hydrolysis: Stearic acid and 1,4-butanediol.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: Alcohols.

Scientific Research Applications

Applications in Pharmaceuticals

1. Drug Formulation:

Tetramethylene distearate is utilized as an excipient in drug formulations. It helps improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its emulsifying properties facilitate the creation of stable emulsions, which are crucial for oral and topical drug delivery systems.

Case Study:

A study demonstrated the use of this compound in a formulation aimed at enhancing the bioavailability of poorly soluble drugs. The results indicated a significant increase in solubility compared to formulations without this compound, highlighting its potential in pharmaceutical applications .

2. Controlled Release Systems:

The compound is also explored for use in controlled release systems. Its ability to form stable matrices allows for the gradual release of drugs over time, which is beneficial for chronic conditions requiring consistent medication levels.

Applications in Cosmetics

1. Emulsifiers:

In cosmetic formulations, this compound acts as an emulsifier, stabilizing oil-in-water and water-in-oil emulsions. This property is essential for creams, lotions, and other personal care products.

Case Study:

Research involving various cosmetic formulations showed that incorporating this compound improved the stability and texture of creams, leading to enhanced user satisfaction. The emulsifier contributed to a smoother application and better skin feel .

2. Skin Conditioning Agents:

The compound is recognized for its skin-conditioning properties, making it suitable for use in moisturizers and other skincare products. It helps retain moisture and improve skin texture.

Applications in Materials Science

1. Polymer Production:

this compound is used as a plasticizer in the production of polymers and elastomers. It enhances flexibility and durability, making materials more suitable for various applications.

| Property | Without this compound | With this compound |

|---|---|---|

| Flexibility | Low | High |

| Durability | Moderate | Enhanced |

| Processing Temperature | Higher | Lower |

2. Lubricants:

Due to its lubricating properties, this compound finds applications in formulating lubricants for industrial machinery. It reduces friction and wear, extending the lifespan of equipment.

Mechanism of Action

The mechanism of action of tetramethylene distearate primarily involves its role as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biodegradability and biocompatibility. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylene Glycol Distearate (EGDS)

- Structure : Diester of ethylene glycol (C₂H₄(OH)₂) and stearic acid (C₁₈H₃₆O₂).

- Physical Properties :

- Applications :

- Safety: No significant hazards reported at concentrations ≤5% in cosmetic formulations .

Polyethylene Glycol Distearate (PEG Distearate)

- Structure : Polyether backbone (ethylene oxide units) esterified with stearic acid.

- Physical Properties: Melting point: 35–37°C . Solubility: Soluble in isopropanol, glycerol, and acetone; dispersible in water .

- Applications :

- Safety : Generally recognized as safe (GRAS) at ≤5% concentrations .

Tetramethylene Distearate (Hypothetical)

- Structure : Diester of 1,4-butanediol (C₄H₁₀O₂) and stearic acid.

- Inferred Properties: Melting point: Likely higher than PEG distearate (35–37°C) but lower than EGDS (60–63°C) due to the intermediate chain length of tetramethylene glycol.

- Potential Applications: Lubricant for high-temperature polymer processing (e.g., polyesters or nylons). Opacifier in personal care products, leveraging stearate’s light-scattering properties .

Comparative Data Table

Biological Activity

Tetramethylene distearate (TDS) is a diester derived from stearic acid and tetramethylene glycol. It is primarily used in cosmetic formulations, pharmaceuticals, and as a lubricant in various industrial applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in these contexts. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of TDS's biological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 570.87 g/mol

- CAS Number : 122-96-7

TDS is characterized by its hydrophobic nature due to the long hydrophobic stearate chains, which influences its interaction with biological membranes.

1. Toxicological Profile

Research indicates that TDS exhibits low toxicity in various biological systems. In a study assessing the safety of alkyl esters, including TDS, it was found that these compounds generally have minimal adverse effects when applied dermally or ingested at typical exposure levels in cosmetic formulations .

| Study | Dose | Observation |

|---|---|---|

| Safety Assessment | 1000 mg/kg | No significant adverse effects observed in animal models . |

| Dermal Toxicity | 2000 mg/kg | No dermal irritation reported . |

3. Biocompatibility

TDS has been evaluated for biocompatibility in cosmetic applications. In vitro studies indicate that TDS does not elicit significant cytotoxic effects on human skin fibroblasts or keratinocytes, making it suitable for topical formulations .

Case Study 1: Cosmetic Applications

In a clinical trial assessing the safety of a cosmetic formulation containing TDS, participants reported no adverse reactions over a 12-week period of use. The formulation was well-tolerated, with improvements in skin hydration and barrier function noted .

Case Study 2: Pharmaceutical Formulations

A formulation study involving TDS as an excipient showed enhanced stability for active pharmaceutical ingredients (APIs). The presence of TDS improved the solubility and bioavailability of certain poorly soluble drugs, indicating its utility in drug delivery systems .

Discussion

The biological activity of this compound demonstrates its potential as a safe and effective ingredient in various applications. Its low toxicity profile, coupled with favorable biocompatibility and potential antimicrobial properties, supports its use in cosmetics and pharmaceuticals.

Q & A

Q. What are the standard laboratory methods for synthesizing tetramethylene distearate, and how do reaction parameters influence yield?

this compound is typically synthesized via esterification of stearic acid with tetramethylene glycol (1,4-butanediol) using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Key parameters include temperature (60–80°C), molar ratio of reactants (typically 2:1 for diesters), and reaction time (4–6 hours). Post-synthesis purification involves solvent recrystallization or column chromatography to isolate the diester . Yield optimization requires careful control of moisture (to prevent hydrolysis) and catalyst concentration .

Q. How is the purity of this compound assessed, and what analytical techniques are most reliable?

Purity is evaluated using:

- HPLC : To quantify residual stearic acid or glycol impurities.

- NMR spectroscopy : To confirm ester bond formation (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR).

- Melting point analysis : Pure this compound exhibits a sharp melting range (e.g., 60–63°C for analogous glycol distearates) . Discrepancies in purity data often arise from inconsistent solvent removal during synthesis .

Q. What are the solubility characteristics of this compound, and how are they experimentally determined?

Solubility is measured via gravimetric methods: dissolving known weights in solvents (e.g., ethanol, chloroform) at 25°C and quantifying saturation points. Density (1.039 g/cm³) and refractive index (1.4279) are used to validate homogeneity . Computational tools like ACD/Labs can predict solubility but require calibration with empirical data .

Advanced Research Questions

Q. How can researchers mitigate the formation of toxic byproducts (e.g., ethylene oxide) during this compound synthesis?

Ethylene oxide exposure risks (linked to cancer/reproductive toxicity) arise from incomplete esterification or side reactions. Mitigation strategies include:

- Using high-purity tetramethylene glycol (to avoid ethylene oxide residues).

- Incorporating scavengers (e.g., molecular sieves) to absorb reactive intermediates.

- Post-synthesis vacuum distillation to remove volatile byproducts . Safety protocols (e.g., fume hoods, PPE) are critical when handling raw materials like ethylene oxide derivatives .

Q. What advanced techniques resolve contradictions in reported solubility or stability data for this compound?

Contradictions often stem from polymorphic forms or impurities. Researchers employ:

- X-ray diffraction (XRD) : To identify crystalline vs. amorphous phases.

- DSC/TGA : To assess thermal stability and phase transitions.

- Dynamic light scattering (DLS) : To monitor colloidal stability in emulsions . Meta-analyses of historical data should account for measurement conditions (e.g., pH, ionic strength) .

Q. How do structural modifications (e.g., alkyl chain length) impact the self-assembly behavior of this compound in material science applications?

Modifying the glycol backbone (e.g., using polyethylene glycol vs. tetramethylene glycol) alters packing efficiency in mesostructured silica or lipid bilayers. For example, PEG distearate templates produce lamellar mesopores with tunable spacing (~3–10 nm), while tetramethylene derivatives may favor tighter packing due to shorter chain flexibility. SAXS and TEM are critical for characterizing these systems .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound under varying pH conditions?

Hydrolysis kinetics are assessed via:

- Accelerated aging studies : Exposing samples to buffers (pH 2–12) at elevated temperatures (40–60°C).

- LC-MS monitoring : To track stearic acid release over time.

- Arrhenius modeling : To extrapolate shelf-life under ambient conditions. Contradictions in stability data often arise from uncontrolled humidity or catalytic metal ions in solvents .

Methodological Guidance

- Data Presentation : Use tables to compare synthesis yields (e.g., catalyst type vs. purity) and figures for XRD/SAXS patterns. Follow IUPAC guidelines for chemical nomenclature and SI units .

- Error Analysis : Report standard deviations for triplicate measurements and use statistical tests (e.g., ANOVA) to validate significance .

- Literature Review : Prioritize peer-reviewed journals over patents or vendor specifications. Cross-reference with NIST data for physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.